molecular formula C21H14BrNO B14419566 5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole CAS No. 84048-04-4

5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole

Cat. No.: B14419566
CAS No.: 84048-04-4
M. Wt: 376.2 g/mol
InChI Key: IZNRJSPDJGNMCR-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a biphenyl group and a bromophenyl group, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-biphenylcarboxylic acid with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and organic electronic devices.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole is unique due to its specific combination of a biphenyl group and a bromophenyl group within an oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

84048-04-4

Molecular Formula

C21H14BrNO

Molecular Weight

376.2 g/mol

IUPAC Name

2-(3-bromophenyl)-5-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C21H14BrNO/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H

InChI Key

IZNRJSPDJGNMCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)Br

Origin of Product

United States

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